molecular formula C10H10N4O2S B4613252 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B4613252
M. Wt: 250.28 g/mol
InChI Key: JVQKXOFVOKCTCV-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is a synthetic organic compound that features a unique combination of a thiadiazole ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiocarbonyl diimidazole under controlled conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization of an appropriate precursor, such as a β-keto ester, in the presence of hydroxylamine.

    Coupling of the Rings: The final step involves coupling the thiadiazole and isoxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is unique due to its specific combination of a thiadiazole and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-4-7(14-16-5)8(15)11-10-13-12-9(17-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQKXOFVOKCTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

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